(R)-Carprofen
(R)-Carprofen
(R)-carprofen is the (R)-(-)-enantomer of carprofen. It is an enantiomer of a (S)-carprofen.
Brand Name:
Vulcanchem
CAS No.:
52263-83-9
VCID:
VC21111640
InChI:
InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1
SMILES:
CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Molecular Formula:
C15H12ClNO2
Molecular Weight:
273.71 g/mol
(R)-Carprofen
CAS No.: 52263-83-9
Cat. No.: VC21111640
Molecular Formula: C15H12ClNO2
Molecular Weight: 273.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-carprofen is the (R)-(-)-enantomer of carprofen. It is an enantiomer of a (S)-carprofen. |
|---|---|
| CAS No. | 52263-83-9 |
| Molecular Formula | C15H12ClNO2 |
| Molecular Weight | 273.71 g/mol |
| IUPAC Name | (2R)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid |
| Standard InChI | InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1 |
| Standard InChI Key | PUXBGTOOZJQSKH-MRVPVSSYSA-N |
| Isomeric SMILES | C[C@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
| SMILES | CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
| Canonical SMILES | CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O |
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